3-(3,5-Diiodophenyl)prop-2-enoic acid
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Overview
Description
3-(3,5-Diiodophenyl)prop-2-enoic acid: is an organic compound characterized by the presence of two iodine atoms attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Diiodophenyl)prop-2-enoic acid typically involves the iodination of a phenylprop-2-enoic acid precursor. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atoms at the 3 and 5 positions of the phenyl ring. The reaction is usually carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Diiodophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(3,5-Diiodophenyl)prop-2-enoic acid is used as a precursor for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biological and medical research due to its ability to interact with biological molecules. It can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its iodine content makes it valuable for applications requiring high-density materials or specific reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Diiodophenyl)prop-2-enoic acid involves its interaction with molecular targets through its iodine atoms and the prop-2-enoic acid moiety. The iodine atoms can participate in halogen bonding, while the prop-2-enoic acid moiety can engage in various chemical interactions. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Known for its antioxidant properties and applications in pharmaceuticals.
3-(3,4-Dihydroxyphenyl)prop-2-enoic acid: Used in the study of phenolic compounds and their biological activities.
Uniqueness: 3-(3,5-Diiodophenyl)prop-2-enoic acid is unique due to the presence of two iodine atoms, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring halogenated compounds, such as in radiolabeling and high-density materials.
Properties
CAS No. |
660412-46-4 |
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Molecular Formula |
C9H6I2O2 |
Molecular Weight |
399.95 g/mol |
IUPAC Name |
3-(3,5-diiodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6I2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13) |
InChI Key |
NNPTUPFEIFCTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C=CC(=O)O |
Origin of Product |
United States |
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